molecular formula C25H19NO2 B291425 N-(2-phenoxyphenyl)biphenyl-4-carboxamide

N-(2-phenoxyphenyl)biphenyl-4-carboxamide

Cat. No. B291425
M. Wt: 365.4 g/mol
InChI Key: PVWHTHLIGVLUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenoxyphenyl)biphenyl-4-carboxamide, also known as BPAP, is a chemical compound that has gained attention in the scientific community for its potential therapeutic uses. BPAP belongs to the class of compounds known as eugeroics, which are substances that promote wakefulness and alertness. In recent years, BPAP has been studied for its potential applications in treating sleep disorders, cognitive impairment, and other neurological conditions.

Mechanism of Action

The exact mechanism of action of N-(2-phenoxyphenyl)biphenyl-4-carboxamide is not fully understood, but it is believed to involve the modulation of several neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. N-(2-phenoxyphenyl)biphenyl-4-carboxamide has been shown to increase the release of dopamine in the brain, which may contribute to its wakefulness-promoting effects.
Biochemical and Physiological Effects
N-(2-phenoxyphenyl)biphenyl-4-carboxamide has been shown to have a number of biochemical and physiological effects, including the promotion of wakefulness and alertness, the improvement of cognitive function, and the reduction of sleepiness. N-(2-phenoxyphenyl)biphenyl-4-carboxamide has also been shown to increase locomotor activity in animals, indicating its potential as a stimulant.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-phenoxyphenyl)biphenyl-4-carboxamide in lab experiments is its specificity for certain neurotransmitters, which allows researchers to study the effects of these neurotransmitters in isolation. However, one limitation of using N-(2-phenoxyphenyl)biphenyl-4-carboxamide in lab experiments is its potential for toxicity, which may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on N-(2-phenoxyphenyl)biphenyl-4-carboxamide, including its use in treating other neurological conditions such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of N-(2-phenoxyphenyl)biphenyl-4-carboxamide and its potential side effects. Overall, N-(2-phenoxyphenyl)biphenyl-4-carboxamide shows promise as a potential therapeutic agent for a variety of neurological conditions, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of N-(2-phenoxyphenyl)biphenyl-4-carboxamide involves several steps, including the reaction of 2-bromo-1-phenylethanone with 2-phenoxyaniline to form 2-phenyl-1-(2-phenoxyphenyl)ethanone. This intermediate is then reacted with 4-bromobiphenyl to form N-(2-phenoxyphenyl)biphenyl-4-carboxamide. The synthesis of N-(2-phenoxyphenyl)biphenyl-4-carboxamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-(2-phenoxyphenyl)biphenyl-4-carboxamide has been the subject of numerous scientific studies, particularly in the areas of sleep disorders and cognitive impairment. One study found that N-(2-phenoxyphenyl)biphenyl-4-carboxamide improved cognitive function in rats with Alzheimer's disease, while another study found that N-(2-phenoxyphenyl)biphenyl-4-carboxamide improved memory retention in mice. Other studies have investigated the potential use of N-(2-phenoxyphenyl)biphenyl-4-carboxamide in treating narcolepsy, a sleep disorder characterized by excessive daytime sleepiness.

properties

Molecular Formula

C25H19NO2

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2-phenoxyphenyl)-4-phenylbenzamide

InChI

InChI=1S/C25H19NO2/c27-25(21-17-15-20(16-18-21)19-9-3-1-4-10-19)26-23-13-7-8-14-24(23)28-22-11-5-2-6-12-22/h1-18H,(H,26,27)

InChI Key

PVWHTHLIGVLUGU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4

Origin of Product

United States

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